3-[(Trimethylsilyl)oxy]pyrrolidin-2-one
Description
3-[(Trimethylsilyl)oxy]pyrrolidin-2-one is a pyrrolidinone derivative functionalized with a trimethylsilyl (TMS) ether group at the 3-position. The TMS group enhances lipophilicity and steric bulk, influencing the compound’s reactivity, solubility, and metabolic stability. This compound is primarily utilized in synthetic organic chemistry as a protected intermediate, particularly in peptide and heterocyclic synthesis, where silyl groups act as temporary protecting moieties .
Properties
CAS No. |
118581-53-6 |
|---|---|
Molecular Formula |
C7H15NO2Si |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
3-trimethylsilyloxypyrrolidin-2-one |
InChI |
InChI=1S/C7H15NO2Si/c1-11(2,3)10-6-4-5-8-7(6)9/h6H,4-5H2,1-3H3,(H,8,9) |
InChI Key |
KFCHBMSVKKTTFA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCNC1=O |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
1. Silylation Reactions:
The presence of the trimethylsilyl group allows 3-[(Trimethylsilyl)oxy]pyrrolidin-2-one to participate effectively in silylation reactions. This property is particularly useful for protecting functional groups during multi-step syntheses, as the silyl group can be easily removed under mild conditions .
2. Catalysis:
This compound has been utilized as a catalyst in various organic reactions. For example, it has shown efficacy in facilitating reactions involving carbonyl compounds and other electrophiles, enhancing reaction rates and yields .
3. Synthesis of Complex Molecules:
this compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to stabilize reaction intermediates makes it valuable in the construction of intricate molecular architectures .
Medicinal Chemistry Applications
1. Drug Development:
Research indicates that compounds related to this compound may possess biological activity relevant to drug development. For instance, derivatives containing similar structural motifs have been studied for their potential to inhibit protein kinases, which are crucial targets in cancer therapy .
2. Therapeutic Potential:
Studies have explored the potential therapeutic applications of pyrrolidinone derivatives in treating various diseases, including inflammation and autoimmune disorders. The modulation of protein kinase activity by these compounds suggests their potential role in developing new pharmacological agents .
Case Studies
Case Study 1: Synthesis of Glycofused Tricyclic Derivatives
In a notable study, this compound was employed as a catalyst for synthesizing glycofused tricyclic derivatives, which are significant in developing diagnostic tools for amyloid β-peptides associated with Alzheimer's disease. The study demonstrated high yields and selectivity using this compound as a catalyst .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of pyrrolidinone derivatives similar to this compound. The results indicated that these compounds could inhibit tumor cell proliferation effectively, suggesting their potential use in cancer therapeutics .
Comparative Analysis of Related Compounds
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one | Contains a butenoyl group | Used in advanced organic synthesis |
| (S)-5-(((Trimethylsilyl)oxy)methyl)pyrrolidin-2-one | Additional methyl group | Potentially higher biological activity |
| Pyrrolidine derivatives with trifluoromethyl groups | Incorporates trifluoromethyl moieties | Increased lipophilicity and biological activity |
The table illustrates the diversity of compounds related to this compound and highlights their unique features that contribute to their applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Silylated Pyrrolidinone Derivatives
Compounds with silyl modifications exhibit distinct properties due to the TMS group’s electronic and steric effects.
Key Insights :
Pharmacologically Active Pyrrolidinone Derivatives
Pyrrolidinone scaffolds are prevalent in drug discovery. Substituents dictate biological activity:
Key Insights :
- Aryl substituents (e.g., 10b) enhance acetylcholinesterase binding affinity, while heterocyclic groups (e.g., quinoxaline) may target microbial enzymes .
- The TMS group in this compound could modulate pharmacokinetics (e.g., prolonged half-life) but requires metabolic activation for efficacy.
Key Insights :
- Polar groups (e.g., amino, hydroxy) may reduce volatility but increase reactivity, whereas silyl groups lower water solubility but improve stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
